N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide hydrochloride is a useful research compound. Its molecular formula is C22H27ClFN3O4S2 and its molecular weight is 516.04. The purity is usually 95%.
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Scientific Research Applications
1. Photophysical Properties
The compound's photophysical properties, particularly in the context of fluorescent probes, are of interest. For instance, certain sulfonamide derivatives, similar in structure to the compound , have been used as fluorescent probes. These probes can provide insights into binding mechanisms and interactions within biological systems. A study explored the use of a sulfonamide-based fluorescent probe for binding studies, demonstrating the potential application of similar compounds in the analysis of protein interactions and other biological processes (Jun et al., 1971).
2. Photosensitizers in Photodynamic Therapy
Compounds structurally related to the target compound have been explored as potential photosensitizers in photodynamic therapy (PDT) for cancer treatment. A specific study on zinc phthalocyanine derivatives, which include sulfonamide groups, highlighted their high singlet oxygen quantum yield and suitability as Type II photosensitizers. These features are critical in PDT, suggesting that the compound could be relevant in developing new therapeutic agents (Pişkin et al., 2020).
3. Fluorescent Probes for Selective Discrimination
The compound's analogs have been used as fluorescent probes for the selective discrimination of specific chemical compounds. A study described the design of a reaction-based fluorescent probe using a sulfonamide group for discrimination of thiophenols over aliphatic thiols. This indicates the potential of the target compound in developing sensitive and selective detection techniques in chemical and biological sciences (Wang et al., 2012).
4. Excited-State Intramolecular Proton Transfer Processes
The target compound's structure suggests potential applications in studying excited-state intramolecular proton transfer (ESIPT) processes. Research on HBBO dimers, which share structural features with the compound, has provided valuable insights into the influence of electronic substitutions on ESIPT processes. These studies can lead to advancements in understanding photophysical properties and the development of new fluorescent materials (Heyer et al., 2017).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S2.ClH/c1-25(2)13-14-26(22-24-21-18(23)6-4-7-19(21)31-22)20(27)8-5-15-32(28,29)17-11-9-16(30-3)10-12-17;/h4,6-7,9-12H,5,8,13-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAATMUXOFGBEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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